molecular formula C15H18N2O5 B3952329 ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate

ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate

Cat. No.: B3952329
M. Wt: 306.31 g/mol
InChI Key: DNCBURBEGROCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate is an organic compound that features a piperidine ring substituted with an ethyl ester and a 2-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via an acylation reaction. This involves reacting the piperidine derivative with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification, where the carboxylic acid group on the piperidine ring is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the cyclization, acylation, and esterification reactions.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Ethyl 1-(2-aminobenzoyl)-3-piperidinecarboxylate.

    Substitution: Various substituted piperidinecarboxylates depending on the nucleophile used.

    Hydrolysis: 1-(2-nitrobenzoyl)-3-piperidinecarboxylic acid.

Scientific Research Applications

Ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The nitrobenzoyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate can be compared with other similar compounds such as:

    Ethyl 1-(2-aminobenzoyl)-3-piperidinecarboxylate: Differing by the presence of an amino group instead of a nitro group, which affects its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, influencing its physical properties and reactivity.

    1-(2-Nitrobenzoyl)-3-piperidinecarboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.

Properties

IUPAC Name

ethyl 1-(2-nitrobenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-22-15(19)11-6-5-9-16(10-11)14(18)12-7-3-4-8-13(12)17(20)21/h3-4,7-8,11H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCBURBEGROCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-(2-nitrobenzoyl)-3-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.